REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)=[CH:6][CH:7]=1>B(Br)(Br)Br.C(Cl)Cl>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1)C1=CC=C(C=C1)OC
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Name
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BBr3 CH2Cl2
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Quantity
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34 mL
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Type
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solvent
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Smiles
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B(Br)(Br)Br.C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The solution was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the residue was re-dissolved in 100 mL of EtOAc
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Type
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WASH
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Details
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The organic phase was washed with 40 mL of water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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WASH
|
Details
|
The solid was washed with 50% EtOAc/hexane mixture
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(N=N1)C1=CC=C(C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |